2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 931583-47-0
Cat. No.: VC2852579
Molecular Formula: C16H29BO2
Molecular Weight: 264.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931583-47-0 |
|---|---|
| Molecular Formula | C16H29BO2 |
| Molecular Weight | 264.2 g/mol |
| IUPAC Name | 2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3 |
| Standard InChI Key | BCSZSPOBGAWPHE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The geometric configuration of the compound has been specified in certain databases as having a (Z) configuration at the double bond within the cyclodecenyl moiety, as evidenced by the IUPAC name 2-[(1Z)-cyclodecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This stereochemical specification suggests a precise spatial arrangement that may influence the compound's reactivity and applications in stereoselective synthesis .
Identification Parameters
The unambiguous identification of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is facilitated by several standardized parameters, which are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 931583-47-0 |
| PubChem CID | 71463718 |
| IUPAC Name | 2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Alternative IUPAC Name | 2-[(1Z)-cyclodecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| InChI | InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3 |
| InChIKey | BCSZSPOBGAWPHE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCC2 |
These identification parameters serve as standardized descriptors that enable the unambiguous recognition of the compound across various chemical databases and literature sources. The InChI and SMILES notations, in particular, provide machine-readable representations of the molecular structure that facilitate computational analyses and database searches .
Physical Properties
The physical and chemical properties of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contribute significantly to its behavior in various chemical reactions and its handling characteristics. The key properties are compiled in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C16H29BO2 |
| Molecular Weight | 264.2 g/mol |
| Exact Mass | 264.2260603 Da |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
The absence of hydrogen bond donors, combined with the presence of two hydrogen bond acceptors, influences the compound's solubility profile and intermolecular interactions. The limited number of rotatable bonds (only one) indicates a relatively rigid structure, which may have implications for its conformational behavior in solution and its interactions with various catalysts and reagents in synthetic applications .
Applications in Organic Chemistry
Cross-Coupling Reactions
The primary application of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its utility as a substrate in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This transformation involves the palladium-catalyzed coupling of organoboron compounds with organohalides or pseudohalides, resulting in the formation of carbon-carbon bonds. The presence of the cyclodecenyl group in 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a means to introduce this complex carbocyclic framework into diverse molecular scaffolds.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The boronate ester functionality in 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in the transmetalation step, wherein the cyclodecenyl group is transferred from boron to the palladium center. This process is facilitated by the addition of a base, which activates the boron reagent through the formation of a quaternary boronate complex.
Research Findings and Applications
Pharmaceutical Synthesis
One of the most promising applications of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in the field of pharmaceutical synthesis. The compound's ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures that form the backbone of various drug candidates. The cyclodecenyl moiety, in particular, represents a structurally distinctive framework that can confer specific conformational properties and molecular recognition characteristics to pharmaceutical agents.
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